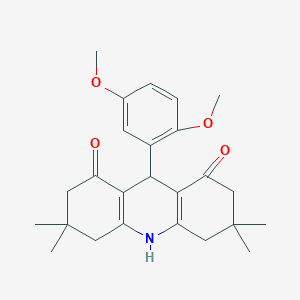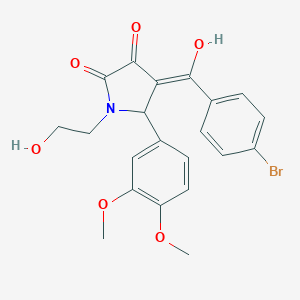![molecular formula C10H11ClN4O3 B249316 Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)
Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, also known as EACC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EACC is a pyrazolopyrimidine derivative that has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to inhibit the activity of several enzymes, including DNA topoisomerase II, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been found to modulate the expression of several genes involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is its broad spectrum of biological activities, which makes it a promising candidate for the development of new therapeutics. However, Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. One of the areas of interest is the development of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate-based therapeutics for the treatment of cancer and viral infections. Another area of research is the identification of the molecular targets of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate and the elucidation of its mechanism of action. Additionally, the optimization of the synthesis method of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate and the investigation of its pharmacokinetics and toxicity profile are also important areas of future research.
Conclusion:
In conclusion, Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves a multistep process, and it has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate acts through multiple pathways, and its biochemical and physiological effects have been extensively studied. Although Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has some limitations for lab experiments, it is a promising candidate for the development of new therapeutics, and there are several future directions for its research.
Méthodes De Synthèse
The synthesis of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves a multistep process that starts with the reaction between 2-amino-5-chloro-3-methylpyrazine and ethyl acetoacetate, followed by the reaction with hydrazine hydrate to form 2-amino-6-chloro-3-methylpyrazolo[1,5-a]pyrimidine. The final step involves the reaction of the intermediate product with chloroacetic acid to form Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anticancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer. Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been found to exhibit antiviral activity against herpes simplex virus type 1, human cytomegalovirus, and hepatitis B virus. Additionally, Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models of rheumatoid arthritis.
Propriétés
Nom du produit |
Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
|---|---|
Formule moléculaire |
C10H11ClN4O3 |
Poids moléculaire |
270.67 g/mol |
Nom IUPAC |
ethyl 2-amino-6-chloro-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H11ClN4O3/c1-3-18-10(17)5-7(12)14-15-8(5)13-4(2)6(11)9(15)16/h14H,3,12H2,1-2H3 |
Clé InChI |
AOVLELIXNQDSDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN2C1=NC(=C(C2=O)Cl)C)N |
SMILES canonique |
CCOC(=O)C1=C(NN2C1=NC(=C(C2=O)Cl)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)












